N-[(2-chloroanilino)-sulfanylidenemethyl]-2-furancarboxamide
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Overview
Description
N-[(2-chloroanilino)-sulfanylidenemethyl]-2-furancarboxamide is a member of thioureas.
Scientific Research Applications
Chelation and Coordination Chemistry : The compound N,N-Dimethyl-2(or −3)-furancarboselenoamide, closely related to N-[(2-chloroanilino)-sulfanylidenemethyl]-2-furancarboxamide, has been used in the synthesis of a five-membered palladaselenaheterocycle through cyclopalladation. This process highlights its potential application in coordination chemistry and metal chelation (Nonoyama & Nonoyama, 1989).
Antibacterial Applications : A variant of this compound, N-(4-bromophenyl)furan-2-carboxamide, demonstrated significant antibacterial activity against drug-resistant bacteria like A. baumannii, K. pneumoniae, and MRSA. This suggests the potential use of this compound in developing new antibacterial agents (Siddiqa et al., 2022).
Synthesis and Characterization of Complexes : Carboxamides, including variants of the compound , have been synthesized and characterized for their structural and physicochemical properties. Their complexes with metals like Cu(II) and Zn(II) have been examined for antibacterial activities, indicating potential in pharmaceutical applications (Aktan, Gündüzalp, & Özmen, 2017).
Fluorescent Chemosensor Development : A furan-2-carboxamide-based chemosensor, structurally similar to the compound , was developed for detecting Cd2+ and CN− ions. It shows potential for applications in environmental monitoring and bio-imaging in live cells and zebrafish (Ravichandiran et al., 2020).
Crystal Packing Studies : The compound's variants have been used to study the supramolecular effects of aromaticity on crystal packing. This research provides insights into the molecular interactions and stability important for material science applications (Rahmani et al., 2016).
Properties
Molecular Formula |
C12H9ClN2O2S |
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Molecular Weight |
280.73 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O2S/c13-8-4-1-2-5-9(8)14-12(18)15-11(16)10-6-3-7-17-10/h1-7H,(H2,14,15,16,18) |
InChI Key |
AWEFIAYVGFZNOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CO2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CO2)Cl |
solubility |
2.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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